5-fluoro-2,4-dimethyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine
Description
Properties
IUPAC Name |
7-[4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN8O/c1-14-18(23)22(27-15(2)26-14)32-12-16-8-10-30(11-9-16)20-19-21(25-13-24-20)31(29-28-19)17-6-4-3-5-7-17/h3-7,13,16H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFXBRANRRKDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-2,4-dimethyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine (CAS Number: 2640861-38-5) is a complex organic compound that belongs to the classes of pyrimidines and triazoles. Its structure features a fluorine atom at the 5-position of the pyrimidine ring, which is known to enhance biological activity by improving lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 434.5 g/mol. The presence of a piperidine moiety linked through a methoxy group adds to its structural complexity and potential pharmacological properties. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H23FN8O |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 2640861-38-5 |
| Structure | Chemical Structure |
Biological Activity Overview
Research indicates that compounds similar to 5-fluoro-2,4-dimethyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine exhibit a broad spectrum of biological activities. These include:
Anticancer Activity :
Studies have shown that pyrimidine derivatives can inhibit various cancer cell lines. For instance, compounds with similar structures have demonstrated significant growth inhibitory effects against HepG2 (liver cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. In particular, IC50 values in these studies indicate effective inhibition comparable to established chemotherapeutics like doxorubicin .
Mechanism of Action :
The biological activity is often attributed to the inhibition of key signaling pathways involved in cancer progression. For example:
- Tyrosine Kinase Inhibition : Compounds targeting tyrosine kinases have been shown to disrupt signaling pathways critical for tumor growth.
- Cell Cycle Arrest : Certain derivatives induce G2/M phase cell cycle arrest and promote apoptosis through caspase activation .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrimidine derivatives similar to the compound .
-
Study on Anticancer Properties :
A recent study synthesized a series of pyrido[2,3-d]pyrimidines and evaluated their anticancer properties. The results indicated that certain derivatives exhibited IC50 values as low as 1.54 μM against prostate cancer cells (PC3) and 3.36 μM against lung cancer cells (A549). This suggests that modifications in the structure can significantly enhance anticancer efficacy . -
Pharmacological Profile :
Another investigation highlighted the pharmacological profile of pyrimidines as potential anti-HIV agents, showcasing their versatility beyond oncology. The study emphasized the importance of structural diversity in enhancing biological activity across different targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolo-Pyrimidine Derivatives
Preparation Methods
Synthesis of 1-(Triazolo[4,5-d]Pyrimidin-7-yl)Piperidin-4-ol
The triazolo[4,5-d]pyrimidine core is reacted with piperidin-4-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to afford the N1-substituted piperidine derivative. Alternatively, a Buchwald-Hartwig amination using Pd2(dba)3 and Xantphos as ligands enables C–N bond formation.
Methoxylation at the Piperidine C4 Position
The hydroxyl group of piperidin-4-ol is converted to a methoxy moiety via Williamson ether synthesis. Treatment with methyl iodide and a strong base (e.g., NaH) in dimethylformamide (DMF) yields 4-methoxypiperidine. However, regioselectivity challenges necessitate careful stoichiometric control to avoid over-alkylation.
Assembly of the Fluoro-Dimethylpyrimidine Fragment
The 5-fluoro-2,4-dimethylpyrimidine segment is prepared from 5-fluorouracil through sequential chlorination and methylation:
Chlorination of 5-Fluorouracil
5-Fluorouracil undergoes dichlorination using triphosgene (bis(trichloromethyl) carbonate) in the presence of a tertiary amine catalyst (e.g., triethylamine). The reaction proceeds at room temperature, yielding 2,4-dichloro-5-fluoropyrimidine with >98% purity.
Methylation at C2 and C4 Positions
The dichlorinated intermediate is treated with methyl Grignard reagents (CH3MgBr) in anhydrous THF. Quenching with aqueous NH4Cl affords 2,4-dimethyl-5-fluoropyrimidine. Alternative methods employ dimethyl sulfate under basic conditions, though Grignard reactions offer superior yield (85–90%).
Final Coupling via Ether Linkage
The methoxy-piperidine-triazolo[4,5-d]pyrimidine subunit is connected to the fluoro-dimethylpyrimidine through an SN2 reaction.
Activation of the Pyrimidine C6 Position
5-Fluoro-2,4-dimethylpyrimidine is chlorinated at C6 using phosphorus oxychloride (POCl3) in the presence of N,N-dimethylaniline as a catalyst. The resulting 6-chloro-5-fluoro-2,4-dimethylpyrimidine serves as the electrophilic partner.
Ether Bond Formation
The chloropyrimidine reacts with the piperidin-4-ylmethanol derivative under basic conditions (K2CO3 or Cs2CO3) in DMF at 80–100°C. The reaction typically achieves 70–75% yield, with purification via silica gel chromatography using ethyl acetate/hexane gradients.
Optimization and Challenges
Regioselectivity in Triazolo Ring Formation
Competing pathways during cyclocondensation may yield isomeric byproducts. Employing high-purity 3-amino-1,2,4-triazole and strictly anhydrous conditions minimizes side reactions.
Stereochemical Control in Piperidine Substitution
The configuration at the piperidine C4 position influences biological activity. Chiral resolution using tartaric acid derivatives or asymmetric synthesis with Evans auxiliaries ensures enantiomeric excess >95%.
Purification Challenges
The final compound’s hydrophobicity necessitates reverse-phase HPLC for purification, employing acetonitrile/water gradients with 0.1% trifluoroacetic acid.
Analytical Data and Characterization
Key Spectroscopic Features :
Q & A
Q. What are the recommended synthetic routes for 5-fluoro-2,4-dimethyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core via cyclization of precursors like phenylhydrazine derivatives and halogenated pyrimidines. Subsequent functionalization of the piperidine ring (e.g., introducing the methoxy group) requires coupling reactions under anhydrous conditions with catalysts like Pd(PPh₃)₄. Key steps include:
- Core Formation : Cyclization at 80–100°C in DMF with K₂CO₃ as a base .
- Piperidine Functionalization : Mitsunobu reaction for methoxy group attachment, using DIAD and PPh₃ .
- Fluorination : Late-stage fluorination via nucleophilic substitution (e.g., KF in DMSO at 120°C) .
Analytical validation (HPLC, NMR) is critical to confirm intermediate purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : - and -NMR to verify substituent positions and fluorine integration .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and stereoelectronic effects, especially for the triazolopyrimidine core .
Q. What strategies are advised for optimizing solubility and formulation in preclinical studies?
- Methodological Answer :
- Computational Prediction : Use tools like COSMO-RS to estimate solubility in polar aprotic solvents (e.g., DMSO) .
- Salt Formation : Screen counterions (e.g., HCl, sodium salts) to enhance aqueous solubility.
- Nanoparticle Encapsulation : Employ PEGylated liposomes or cyclodextrin complexes for in vivo delivery .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the triazolopyrimidine core’s role in target binding?
- Methodological Answer :
- Analog Synthesis : Replace the 3-phenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents .
- Biological Assays : Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR, VEGFR) .
- Computational Docking : Use Schrödinger Suite or AutoDock to map interactions with ATP-binding pockets .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT) to distinguish direct vs. indirect effects .
- Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC₅₀ .
Q. How can researchers assess the compound’s selectivity for specific biological targets?
- Methodological Answer :
- Proteome-Wide Screening : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding .
- Kinase Profiling : Utilize commercial panels (e.g., Eurofins KinaseProfiler) to quantify inhibition across 400+ kinases .
Q. What methodologies are recommended for studying stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–10 buffers, UV light, and 40°C/75% RH for 4 weeks; monitor via UPLC-MS .
- Plasma Stability Assays : Incubate in human plasma at 37°C; quantify parent compound degradation over 24h .
Specialized Methodological Considerations
Q. How should researchers design experiments to investigate the compound’s mechanism of action in drug-resistant cell lines?
- Methodological Answer :
- CRISPR-Cas9 Knockout : Target efflux pumps (e.g., P-gp) to assess their role in resistance .
- Metabolomic Profiling : Use LC-QTOF-MS to identify metabolic pathway alterations in resistant vs. sensitive cells .
Q. What advanced techniques are suitable for probing the compound’s interaction with DNA or RNA?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized oligonucleotides .
- Circular Dichroism (CD) : Detect conformational changes in DNA/RNA upon compound binding .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Methodological Answer :
- Radiolabeling : Synthesize -labeled analog for tissue distribution studies .
- Microsampling : Collect serial blood samples via tail vein to minimize animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
